molecular formula C5ClF9 B1279163 Chloro(nonafluoro)cyclopentane CAS No. 376-76-1

Chloro(nonafluoro)cyclopentane

Cat. No.: B1279163
CAS No.: 376-76-1
M. Wt: 266.49 g/mol
InChI Key: MYVQKOLPIBOMHY-UHFFFAOYSA-N
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Description

Chloro(nonafluoro)cyclopentane is a fluorinated organic compound with the molecular formula C5ClF9 It is a derivative of cyclopentane, where one hydrogen atom is replaced by a chlorine atom and the remaining hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro(nonafluoro)cyclopentane typically involves the fluorination of cyclopentane derivatives. One common method is the direct fluorination of chlorocyclopentane using elemental fluorine (F2) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Another method involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5) to achieve the desired fluorination. These reactions are usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. Continuous flow reactors are often employed to maintain precise control over reaction conditions and to ensure the safety of the process. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Chloro(nonafluoro)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to form nonafluorocyclopentane by removing the chlorine atom.

    Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of perfluorinated cyclopentane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) under controlled conditions.

Major Products

    Substitution: Formation of nonafluorocyclopentanol or nonafluorocyclopentylamine.

    Reduction: Formation of nonafluorocyclopentane.

    Oxidation: Formation of perfluorinated cyclopentane derivatives.

Scientific Research Applications

Chloro(nonafluoro)cyclopentane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine interactions in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties and stability.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its high thermal and chemical stability.

Mechanism of Action

The mechanism of action of chloro(nonafluoro)cyclopentane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and other non-covalent interactions, affecting the behavior of biological molecules and chemical systems. The compound’s stability and resistance to degradation make it an attractive candidate for various applications.

Comparison with Similar Compounds

Chloro(nonafluoro)cyclopentane can be compared with other fluorinated cycloalkanes such as:

    Nonafluorocyclopentane: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Chlorocyclopentane: Lacks the fluorine atoms, making it less stable and less chemically inert.

    Perfluorocyclopentane: Fully fluorinated, making it highly stable but less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, providing a balance between reactivity and stability that is not found in other similar compounds.

Properties

IUPAC Name

1-chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF9/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVQKOLPIBOMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)Cl)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456712
Record name Chloro(nonafluoro)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-76-1
Record name Chloro(nonafluoro)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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